molecular formula C11H8F2N2OS B5740727 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 418791-31-8

2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5740727
CAS No.: 418791-31-8
M. Wt: 254.26 g/mol
InChI Key: HEYTVFYKRXLBIX-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with two fluorine atoms at the 2 and 3 positions and a 4-methyl-1,3-thiazol-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Benzamide Core: The benzamide core can be introduced by reacting 2,3-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzamide core can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced thiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    2,3-Difluorobenzamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(4-Methyl-1,3-thiazol-2-yl)benzamide: Lacks the fluorine substitutions, potentially altering its chemical reactivity and biological properties.

    Thiazole Derivatives: Other thiazole-containing compounds may share similar biological activities but differ in their specific interactions and effects.

Uniqueness: The presence of both the 2,3-difluoro substitutions and the 4-methyl-1,3-thiazol-2-yl group in 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide makes it unique. These structural features may contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYTVFYKRXLBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357946
Record name 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418791-31-8
Record name 2,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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